3-(2-Chloroethyl)-5-methyl-1,2-oxazole
Overview
Description
3-(2-Chloroethyl)-5-methyl-1,2-oxazole: is a heterocyclic organic compound that features an isoxazole ring substituted with a 2-chloroethyl group and a methyl group. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Scientific Research Applications
Chemistry: 3-(2-Chloroethyl)-5-methyl-1,2-oxazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Isoxazole derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .
Medicine: The compound is explored for its potential therapeutic applications. Isoxazole derivatives are known to exhibit a range of pharmacological activities, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its chemical properties make it suitable for various applications in material science and chemical manufacturing .
Mechanism of Action
Target of Action
It is known that similar compounds, such as cyclophosphamide, belong to the group of alkylating cytostatics . Alkylating agents work by attaching alkyl groups to DNA bases, preventing DNA synthesis and RNA transcription from the affected DNA .
Mode of Action
The mode of action of 3-(2-Chloro-ethyl)-5-methyl-isoxazole is likely similar to other alkylating agents. These agents form electrophilic substances when dissolved in aqueous solution and trigger alkylation of nucleophilic functional groups on macromolecules such as sulfhydryl groups, amino groups, hydroxyl groups, carboxyl groups, and phosphate groups . This alkylation impairs the function of DNA as a template and blocks replication of new DNA or inhibits transcription to mRNA for protein synthesis .
Biochemical Pathways
It is known that alkylating agents like cyclophosphamide can lead to the formation of the actual alkylating metabolite phosphoreamide mustard (pam) in vitro . This process involves the uncritical transfer of the chemical processes that lead to the formation of PAM from the pharmacologically active metabolite aldophosphamide (ALD) .
Pharmacokinetics
Ifosfamide is known to undergo extensive metabolism, and the identification of specific isoenzymes responsible for its metabolism may lead to an improved efficacy/toxicity ratio by modulation of the metabolic pathways .
Result of Action
It is known that alkylating agents can cause dna damage via the formation of cross-links (bonds between atoms in the dna) which prevents dna from being separated for synthesis or transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloroethyl)-5-methyl-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroethylamine with 3-methyl-2-nitropropene under basic conditions, followed by cyclization to form the isoxazole ring .
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro group if present in intermediates, converting it to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are often used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Amines.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Comparison with Similar Compounds
- 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole
- 3-(2-Chloroethyl)-5-methyl-1,2,3-triazole
- 3-(2-Chloroethyl)-5-methyl-1,2,4-thiadiazole
Comparison: While these compounds share the 2-chloroethyl and methyl substituents, their heterocyclic cores differ, leading to variations in their chemical reactivity and biological activity. For instance, the isoxazole ring in 3-(2-Chloroethyl)-5-methyl-1,2-oxazole provides unique electronic properties that can influence its interaction with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
3-(2-chloroethyl)-5-methyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-5-4-6(2-3-7)8-9-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLACIJCHEBUTIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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